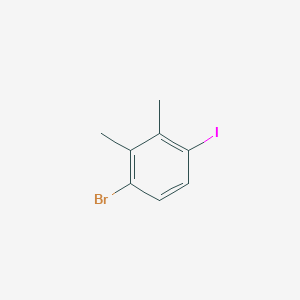

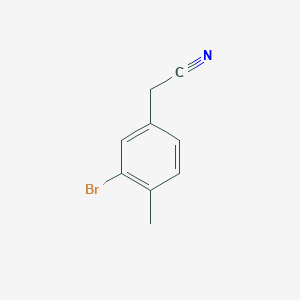

1-Bromo-2,3-dimethyl-4-iodobenzene

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Material Development

1-Bromo-2,3-dimethyl-4-iodobenzene has been utilized as a precursor in the synthesis of complex organic molecules and materials. For example, it is used in coupling reactions to construct aromatic compounds with precise substitutions, which are crucial for developing novel drugs and materials with specific properties. Studies have shown that halogenated benzene derivatives, including those similar to 1-Bromo-2,3-dimethyl-4-iodobenzene, are valuable in synthesizing benzofurans and other heterocyclic compounds via catalyzed domino processes, showcasing their versatility in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Advances in Catalysis and Chemical Reactions

The compound has facilitated advancements in catalytic processes, enabling more efficient and selective chemical reactions. For instance, its involvement in ring halogenation and subsequent transformations into other functionalized compounds illustrates its utility in creating structurally diverse molecules. This capability is pivotal for the development of catalysts and additives that enhance reaction rates, yields, and selectivity in industrial and laboratory settings.

Chemical Property Studies

Research on 1-Bromo-2,3-dimethyl-4-iodobenzene and related compounds contributes to a deeper understanding of chemical properties, such as reactivity, stability, and halogen bonding. Investigations into the thermochemical aspects of halogen-substituted methylbenzenes provide insights into their vaporization, fusion, and sublimation enthalpies, which are essential for process design and the development of materials with desired thermal properties (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

As organic compounds containing halogens (bromine and iodine), these compounds are likely to be involved in reactions with nucleophiles in organic synthesis. The bromine and iodine atoms are electron-withdrawing groups, making the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles .

Mode of Action

These compounds can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine or iodine atom. They can also participate in electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Action Environment

The reactivity of these compounds could be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For example, the rate of nucleophilic substitution reactions could be affected by the concentration and nucleophilicity of the nucleophile .

Propriétés

IUPAC Name |

1-bromo-4-iodo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCPAICQHCSLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)